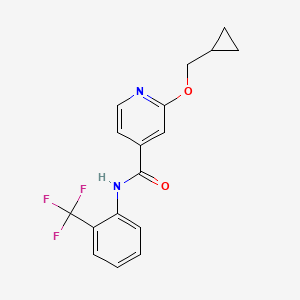
2-(cyclopropylmethoxy)-N-(2-(trifluoromethyl)phenyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(cyclopropylmethoxy)-N-(2-(trifluoromethyl)phenyl)isonicotinamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry where three fluorine atoms are attached to a carbon atom . It also contains a phenyl group (a ring of 6 carbon atoms, often denoted -Ph), an isonicotinamide group (a pyridine ring with a carboxamide group), and a cyclopropylmethoxy group (a three-carbon ring attached to a methoxy group).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The trifluoromethyl group could be introduced using methods such as the ones described by Dr. Masamitsu Tsukamoto and Mr. Tadashi Nakamura . They explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule . The phenyl and isonicotinamide groups are aromatic and would contribute to the compound’s stability and possibly its reactivity.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The trifluoromethyl group is quite stable but can be reactive under certain conditions . The isonicotinamide group could potentially undergo reactions at the nitrogen atom or the carbonyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Chemical Synthesis and Modification
Isonicotinamides, including compounds like 2-(cyclopropylmethoxy)-N-(2-(trifluoromethyl)phenyl)isonicotinamide, play a significant role in chemical synthesis, showcasing their versatility in generating complex molecular architectures. For instance, isonicotinamides carrying various substituents undergo cyclisation induced by electrophiles, leading to spirocyclic compounds where both the nucleophilic and electrophilic heterocycles are dearomatised. This demonstrates their potential in the synthesis of complex molecules with specific functional properties (Brice & Clayden, 2009).
Imaging Agents for Medical Applications
The compound's derivatives have been explored for their potential as positron emission tomography (PET) agents, particularly in the context of Alzheimer's disease. The synthesis of carbon-11-labeled isonicotinamides, including analogs of this compound, has shown promising applications for imaging the glycogen synthase kinase-3 (GSK-3) enzyme in Alzheimer's disease. This research underlines the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2017).
Supramolecular Chemistry
Isonicotinamide's ability to form co-crystals with other molecules highlights its applications in supramolecular chemistry. The co-crystallization of isonicotinamide with various carboxylic acids leads to structures with high Z′ values, stoichiometric variations, polymorphism, and phase transitions. These findings are crucial for understanding molecular packing and designing materials with tailored properties (Lemmerer & Fernandes, 2012).
Antitumor Medicines
Research into the synthesis of complexes involving isonicotinamide derivatives has unveiled potential applications in cancer treatment. For example, the creation of complexes with palladium and platinum using N-(2-nitroxyethyl)isonicotinamide has been explored for their antitumor properties. These complexes represent a promising avenue for developing new chemotherapeutic agents (Fedorov et al., 2001).
properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)13-3-1-2-4-14(13)22-16(23)12-7-8-21-15(9-12)24-10-11-5-6-11/h1-4,7-9,11H,5-6,10H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUZBEULOGFQDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2405852.png)
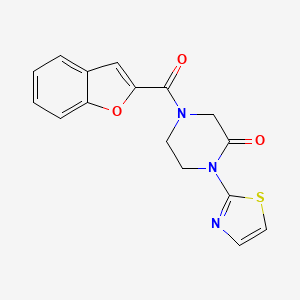
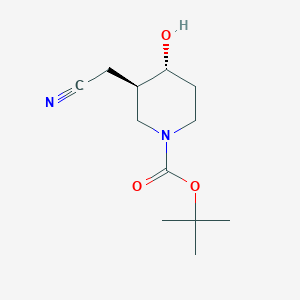
![2-ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2405856.png)
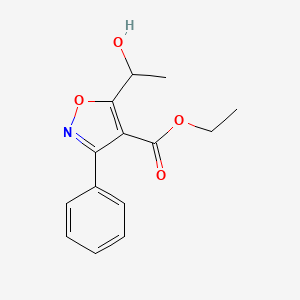
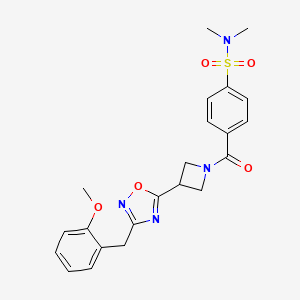

![6-Ethyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405862.png)

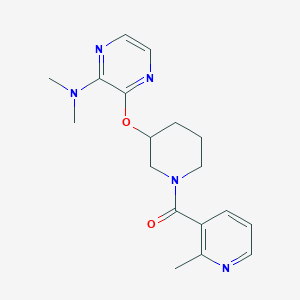
![N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405866.png)
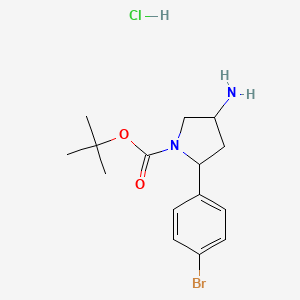
![N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2405872.png)